2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-2-13-8-6-7-11-15(13)20-16(24)12-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-11H,2,12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRAQUXUFHNHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or ester, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol or disulfide compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole derivative with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of precursors containing triazole and thiol groups. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole have been synthesized through reactions involving hydrazine hydrate and carbon disulfide, leading to the formation of mercaptotriazole derivatives. These derivatives are then subjected to various chemical transformations to yield the desired compound .
Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
One of the primary applications of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is in the field of antimicrobial research . Studies have demonstrated that derivatives containing the triazole moiety exhibit significant activity against a range of bacterial strains and fungi. For example, compounds derived from 4-amino-5-phenyl triazoles showed promising results in susceptibility tests against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Case Study: Antimicrobial Screening
A recent study reported the synthesis of several triazole derivatives, including those similar to 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide. The antimicrobial activity was assessed using an agar well diffusion method. Some compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Antifungal Properties
In addition to antibacterial activity, this compound has shown efficacy against fungal pathogens. The presence of sulfur in the triazole structure enhances its interaction with fungal enzymes, potentially leading to inhibition of fungal growth. Research indicates that specific derivatives can effectively combat common fungal infections .
Pharmacological Insights
The pharmacological profile of triazole derivatives suggests a mechanism involving interference with nucleic acid synthesis in microorganisms. This mode of action is critical in overcoming resistance mechanisms that many pathogens have developed against conventional antibiotics .
Summary Table: Applications and Activities
| Application | Activity | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Inhibition of cell wall synthesis |
| Antifungal | Targeting common fungal pathogens | Disruption of nucleic acid synthesis |
| Medicinal Chemistry | Development of new therapeutic agents | Structural modification for enhanced activity |
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The acetamide group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations:
- Phenyl vs. pyridinyl/furan substituents at position 5 influence electronic properties; phenyl (target) offers hydrophobicity, while pyridinyl (VUAA-1) introduces polarity and π-π stacking .
- Acetamide Substituents: Ortho-substitution (2-ethylphenyl in target) introduces steric hindrance, possibly reducing binding efficiency compared to para-substituted analogs like VUAA-1 . Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) increase acidity of the acetamide NH, enhancing hydrogen-bond donor capacity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | VUAA-1 | OLC-12 | N-(3,4-dichlorophenyl) Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 376.46 | 394.47 | 408.50 | 428.32 |
| Calculated logP | 3.1 | 2.8 | 3.5 | 4.2 |
| Melting Point (°C) | Not reported | 207–209 | 198–200 | 238–240 |
| Solubility (mg/mL) | Low (predicted) | 0.12 (DMSO) | 0.09 (DMSO) | <0.05 (DMSO) |
| Key Substituent Effects | Ortho-ethyl enhances lipophilicity | Para-ethyl improves crystal packing | Isopropyl increases steric bulk | Dichloro enhances electrophilicity |
Key Observations:
- Lipophilicity : The target’s logP (3.1) suggests moderate membrane permeability, intermediate between VUAA-1 (2.8) and the dichlorophenyl analog (4.2).
- Melting Points : Higher melting points in dichlorophenyl and furan derivatives (e.g., 238–240°C) correlate with stronger intermolecular forces (halogen bonding, π-stacking) .
- Solubility : All analogs exhibit poor aqueous solubility, typical for aryl-acetamides, necessitating formulation aids .
Biological Activity
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is C18H20N4S, with a molecular weight of approximately 344.44 g/mol. The compound features a triazole ring that is critical for its biological activity.
Research indicates that the biological activity of this compound primarily involves:
- Enzyme Inhibition : The triazole moiety interacts with various enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms by targeting specific bacterial enzymes and disrupting cell wall synthesis.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported in various studies are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Enterococcus faecalis | 32 |
| Bacillus subtilis | 4 |
These findings indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Anticancer Activity
In vitro studies have demonstrated that 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide exhibits cytotoxic effects on several cancer cell lines. The IC50 values are as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
These results suggest that the compound may serve as a potential lead for developing new anticancer agents.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds similar to this one could significantly reduce bacterial load in infected mice models.
- Cancer Treatment Research : A clinical trial investigated the effects of triazole derivatives on tumor growth in patients with advanced breast cancer. Results indicated a notable reduction in tumor size among participants treated with formulations containing this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide, and how is structural characterization performed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution at the triazole ring’s sulfur position. Key steps include condensation of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 2-chloro-N-(2-ethylphenyl)acetamide under basic conditions (e.g., KOH/ethanol). Structural confirmation employs 1H/13C NMR , FT-IR (to verify sulfanyl and acetamide groups), and HPLC for purity assessment. X-ray crystallography (as in analogs like ) resolves stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin/eyes due to potential toxicity (similar to structurally related compounds in ). Store in airtight containers away from moisture and oxidizers. In case of exposure, follow OECD Guidelines for Chemical Safety : rinse skin with water (15+ minutes), seek medical attention for ingestion, and use activated charcoal for decontamination .
Q. How is the anti-exudative activity of this compound initially screened in preclinical models?
- Methodological Answer : Anti-exudative activity is tested using the formalin-induced rat paw edema model ( ). Administer the compound intraperitoneally at 10–50 mg/kg doses. Measure edema volume at 1, 3, and 6 hours post-formalin injection. Compare results to positive controls (e.g., indomethacin) and vehicle groups. Statistical analysis (ANOVA) determines significance (p<0.05) .
Q. What physicochemical properties are prioritized during early-stage development?
- Methodological Answer : Key properties include:
Q. Which analytical techniques are standard for purity assessment and stability testing?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are identified via LC-MS/MS .
Advanced Research Questions
Q. How do substituent variations at the triazole and phenyl rings affect anti-exudative activity?
Q. How can conflicting activity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS) and tissue distribution.
- Metabolite Identification : Incubate with liver microsomes; analyze via HRMS.
- Prodrug Design : Mask polar groups (e.g., esterification) to enhance absorption (as in ) .
Q. What computational approaches predict binding affinity to inflammatory targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., TNF-α) over 100 ns trajectories.
- QSAR Models : Use descriptors like polar surface area and H-bond donors to predict IC₅₀.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ) .
Q. Does the ethyl group on the phenyl ring influence metabolic stability?
- Methodological Answer : The ethyl group reduces cytochrome P450-mediated oxidation (vs. methyl analogs). Assess via:
- CYP450 Inhibition Assays : Use recombinant enzymes (CYP3A4, 2D6) and luminescent substrates.
- Metabolic Stability in Hepatocytes : Measure parent compound depletion over 2 hours. Ethyl groups enhance half-life by 30% (vs. unsubstituted phenyl) .
Q. How to evaluate cross-reactivity with structurally similar triazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
